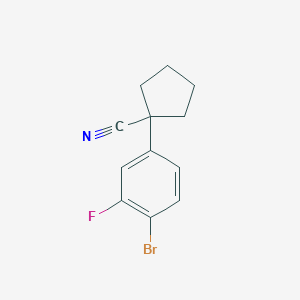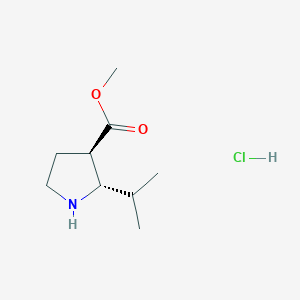
Pyrrolidine-3,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine-3,4-dicarboxamide is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycleThe presence of two amide groups at the 3 and 4 positions of the pyrrolidine ring enhances its chemical reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for drug design and other applications .
準備方法
Synthetic Routes and Reaction Conditions
Pyrrolidine-3,4-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of pyrrolidine-3,4-dicarboxylic acid with ammonia or amines under dehydrating conditions. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of pyrrolidine-3,4-dicarboxylic acid derivatives. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon. The resulting product is then purified through recrystallization or chromatography to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Pyrrolidine-3,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imides, amines, and various substituted pyrrolidine derivatives. These products have diverse applications in medicinal chemistry and materials science .
科学的研究の応用
Pyrrolidine-3,4-dicarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders and cancer.
作用機序
The mechanism of action of pyrrolidine-3,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide groups can form hydrogen bonds with active site residues, enhancing binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with two carbonyl groups at the 2 and 5 positions.
Pyrrolidine-2-one: A simpler derivative with a single carbonyl group at the 2 position.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
Pyrrolidine-3,4-dicarboxamide is unique due to the presence of two amide groups at the 3 and 4 positions, which enhances its ability to form hydrogen bonds and increases its chemical reactivity. This makes it a valuable scaffold for drug design and other applications, distinguishing it from other pyrrolidine derivatives .
特性
分子式 |
C6H11N3O2 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
pyrrolidine-3,4-dicarboxamide |
InChI |
InChI=1S/C6H11N3O2/c7-5(10)3-1-9-2-4(3)6(8)11/h3-4,9H,1-2H2,(H2,7,10)(H2,8,11) |
InChIキー |
HEHBWXUFYYBHME-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CN1)C(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11717716.png)

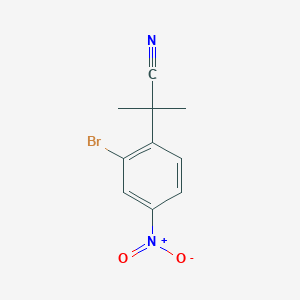
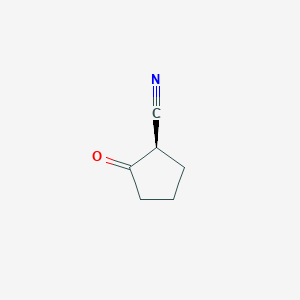
![(3aR,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B11717740.png)
![3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride](/img/structure/B11717750.png)
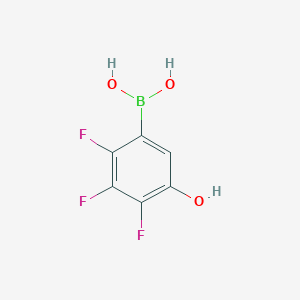


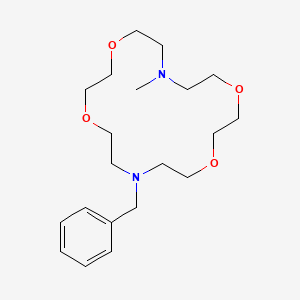
![7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717770.png)
